molecular formula C17H23ClN2 B1265229 Phenbenzamine hydrochloride CAS No. 2045-52-5

Phenbenzamine hydrochloride

Cat. No.: B1265229
CAS No.: 2045-52-5
M. Wt: 290.8 g/mol
InChI Key: AJCNOWKYMZKMFV-UHFFFAOYSA-N
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Description

Phenbenzamine hydrochloride, also known by its trade name Antergan, is an antihistamine belonging to the ethylenediamine class. It was the first antihistamine introduced for medical use in the early 1940s. This compound exhibits both antihistaminic and anticholinergic properties, making it effective in treating allergic reactions and certain other conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions: Phenbenzamine hydrochloride can be synthesized through the reaction of N-benzylaniline with 2-chloroethyldimethylamine. The process involves several steps:

    Etherification Reaction: Phenol reacts with propylene epoxide at 60-85°C and pH 7-8 to produce phenoxy isopropanol.

    Chlorination Reaction: Phenoxy isopropanol reacts with thionyl chloride to produce phenoxy isochloropropane.

    Amination Reaction: Phenoxy isochloropropane reacts with 2-aminoethanol at 165-170°C in a polyethylene glycol solvent to produce N-(hydroxyl) ethylphenoxy isopropylamine.

    Condensation Reaction: N-(hydroxyl) ethylphenoxy isopropylamine reacts with benzyl chloride to produce N-hydroxyethyl-N-benzyl phenoxy isopropylamine.

    Salt Forming and Chlorination Reaction: N-hydroxyethyl-N-benzyl phenoxy isopropylamine undergoes salt formation and chlorination to produce this compound.

Industrial Production Methods: The industrial production of this compound follows the same synthetic route but is optimized for large-scale production. The process is designed to be cost-effective, with high yield and simple operational steps, making it suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions: Phenbenzamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like sodium hydroxide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in an anhydrous ether solvent.

    Substitution: Sodium hydroxide in an aqueous medium.

Major Products:

Scientific Research Applications

Phenbenzamine hydrochloride has a wide range of scientific research applications:

Mechanism of Action

Phenbenzamine hydrochloride exerts its effects by blocking histamine H1 receptors, thereby preventing the action of histamine, which is responsible for allergic symptoms. It also has anticholinergic properties, which help in reducing muscle spasms and secretions. The compound binds to the receptors, leading to muscle relaxation and widening of blood vessels, resulting in lowered blood pressure .

Comparison with Similar Compounds

Phenbenzamine hydrochloride is unique due to its dual antihistaminic and anticholinergic properties. Similar compounds include:

This compound stands out due to its historical significance as the first clinically useful antihistamine and its broad range of applications in various fields.

Properties

IUPAC Name

N'-benzyl-N,N-dimethyl-N'-phenylethane-1,2-diamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C17H22N2.ClH/c1-18(2)13-14-19(17-11-7-4-8-12-17)15-16-9-5-3-6-10-16;/h3-12H,13-15H2,1-2H3;1H
Source PubChem
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Description Data deposited in or computed by PubChem

InChI Key

AJCNOWKYMZKMFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN(CC1=CC=CC=C1)C2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C17H22N2.ClH, C17H23ClN2
Record name PHENBENZAMINE HYDROCHLORIDE
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DSSTOX Substance ID

DTXSID1025859
Record name Phenbenzamine hydrochloride
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Molecular Weight

290.8 g/mol
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Physical Description

Phenbenzamine hydrochloride appears as beige crystals. pH (25 mg/ml solution) 5.72. (NTP, 1992)
Record name PHENBENZAMINE HYDROCHLORIDE
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Solubility

1 to 10 mg/mL at 68.9 °F (NTP, 1992)
Record name PHENBENZAMINE HYDROCHLORIDE
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CAS No.

2045-52-5
Record name PHENBENZAMINE HYDROCHLORIDE
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Record name 1,2-Ethanediamine, N1,N1-dimethyl-N2-phenyl-N2-(phenylmethyl)-, hydrochloride (1:1)
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Record name Antergan hydrochloride
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Record name Phenbenzamine hydrochloride
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Record name N-BENZYL-N',N'-DIMETHYL-N-PHENYLETHYLENEDIAMINE HYDROCHLORIDE
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Record name PHENBENZAMINE HYDROCHLORIDE
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Melting Point

410 to 412 °F (NTP, 1992)
Record name PHENBENZAMINE HYDROCHLORIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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